Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate hydrochloride Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16470685
InChI: InChI=1S/C17H23NO4.ClH/c1-3-21-16(19)14-10-11-15(17(20)22-4-2)18(14)12-13-8-6-5-7-9-13;/h5-9,14-15H,3-4,10-12H2,1-2H3;1H
SMILES:
Molecular Formula: C17H24ClNO4
Molecular Weight: 341.8 g/mol

Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate hydrochloride

CAS No.:

Cat. No.: VC16470685

Molecular Formula: C17H24ClNO4

Molecular Weight: 341.8 g/mol

* For research use only. Not for human or veterinary use.

Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate hydrochloride -

Specification

Molecular Formula C17H24ClNO4
Molecular Weight 341.8 g/mol
IUPAC Name diethyl 1-benzylpyrrolidine-2,5-dicarboxylate;hydrochloride
Standard InChI InChI=1S/C17H23NO4.ClH/c1-3-21-16(19)14-10-11-15(17(20)22-4-2)18(14)12-13-8-6-5-7-9-13;/h5-9,14-15H,3-4,10-12H2,1-2H3;1H
Standard InChI Key NIXUPHAYCLXHJI-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1CCC(N1CC2=CC=CC=C2)C(=O)OCC.Cl

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound consists of a pyrrolidine ring (a five-membered saturated heterocycle) with the following substituents:

  • A benzyl group (-CH₂C₆H₅) attached to the nitrogen atom.

  • Ethyl ester groups (-COOCH₂CH₃) at positions 2 and 5.

  • A hydrochloride counterion (HCl) associated with the protonated nitrogen.

The molecular formula is C₁₇H₂₃NO₄·HCl, yielding a molecular weight of 341.83 g/mol. The hydrochloride salt enhances aqueous solubility compared to the free base due to ionic interactions.

Stereochemical Considerations

The pyrrolidine ring adopts a non-planar conformation, with the nitrogen’s benzyl group introducing steric hindrance. The compound may exist as a mixture of cis and trans isomers, depending on the spatial arrangement of the ester groups. Crystallographic studies of analogous pyrrolidine dicarboxylates reveal hydrogen-bonded dimeric structures in the solid state.

Synthesis and Production

Synthetic Routes

The hydrochloride salt is typically synthesized via a two-step process:

  • Formation of the Free Base:
    The free base, diethyl 1-benzylpyrrolidine-2,5-dicarboxylate, is prepared through nucleophilic substitution. A common method involves reacting diethyl 2,5-dibromohexanedioate with benzylamine under reflux conditions in a non-polar solvent (e.g., benzene or toluene).

    Diethyl 2,5-dibromohexanedioate+BenzylaminerefluxDiethyl 1-benzylpyrrolidine-2,5-dicarboxylate\text{Diethyl 2,5-dibromohexanedioate} + \text{Benzylamine} \xrightarrow{\text{reflux}} \text{Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate}
  • Salt Formation:
    The free base is treated with hydrochloric acid (HCl) in a polar solvent (e.g., ethanol or water), yielding the hydrochloride salt through protonation of the nitrogen atom:

    Free Base+HClDiethyl 1-benzylpyrrolidine-2,5-dicarboxylate Hydrochloride\text{Free Base} + \text{HCl} \rightarrow \text{Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate Hydrochloride}

Industrial-Scale Production

In industrial settings, large-scale batch reactors are employed for the synthesis. Key parameters include:

  • Temperature: 80–100°C for the initial reaction.

  • Purification: Recrystallization from ethanol/water mixtures to achieve >95% purity.

  • Yield Optimization: Excess benzylamine (1.2–1.5 equivalents) improves conversion rates.

Physicochemical Properties

Physical Properties

PropertyValue/Description
AppearanceWhite to off-white crystalline powder
Melting Point154–156°C (estimated from analogues)
SolubilitySoluble in polar solvents (water, ethanol)
Density1.146 g/cm³ (predicted)
pKa5.83 (protonated nitrogen)

Chemical Reactivity and Applications

Functionalization Pathways

The ester groups and benzyl substituent enable diverse transformations:

  • Hydrolysis: Under acidic or basic conditions, the esters convert to carboxylic acids or carboxylates.

  • Transesterification: Reaction with alcohols (e.g., methanol) replaces ethyl groups.

  • Hydrogenation: The benzyl group can be removed via catalytic hydrogenation (H₂/Pd-C).

ParameterDescription
GHS PictogramCorrosion (GHS05)
Signal WordDanger
Hazard StatementsH314: Causes severe skin burns/eye damage

Protective Measures

  • Personal Protective Equipment (PPE): Gloves, goggles, and lab coats.

  • Ventilation: Use fume hoods to avoid inhalation of HCl vapors .

Comparative Analysis with Analogues

Diethyl Pyrrolidine-2,5-Dicarboxylate Hydrochloride (CAS: 90979-49-0)

  • Molecular Formula: C₁₀H₁₇NO₄·HCl

  • Key Differences: Lacks the benzyl group, resulting in higher water solubility but reduced lipophilicity.

trans-1-Phenylpyrrolidine-2,5-Dicarboxylate

  • Steric Profile: The phenyl group introduces less steric hindrance than benzyl, facilitating ring-opening reactions.

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